Product packaging for Dimethyl 2,6-naphthalenedicarboxylate(Cat. No.:CAS No. 840-65-3)

Dimethyl 2,6-naphthalenedicarboxylate

Cat. No.: B1345185
CAS No.: 840-65-3
M. Wt: 244.24 g/mol
InChI Key: GYUVMLBYMPKZAZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

Systematically known as Dimethyl naphthalene-2,6-dicarboxylate, this compound is also referred to by several other names, including 2,6-Naphthalenedicarboxylic acid, dimethyl ester, and the common abbreviation DM-2,6-NDC or simply NDC. chemicalbook.comchemspider.comnist.gov Its CAS Registry Number is 840-65-3. chemicalbook.comchemspider.com

Chemically, it is classified as a dicarboxylic acid ester. tcichemicals.com Specifically, it is the diester formed from the formal condensation of the two carboxy groups of 2,6-naphthalenedicarboxylic acid with methanol (B129727). nist.govchemicalbook.com The structure features a naphthalene (B1677914) bicyclic aromatic ring system with methyl carboxylate groups attached at the 2 and 6 positions. sigmaaldrich.com

Historical Context of Development and Early Research

The development of DM-2,6-NDC is intrinsically linked to the commercialization of its corresponding polymer, Poly(ethylene naphthalate) (PEN). The synthesis technology for PEN originated in the 1950s, with companies like Teijin commencing research on PEN films and fibers around 1960. researchgate.net However, it was not until the 1970s that sufficient quantities of the monomer, DM-2,6-NDC, became available for production on a semi-technical scale. researchgate.net

A significant milestone in the commercialization of this monomer was the development of industrial-scale production routes. BP Amoco, for instance, established a large-scale commercial plant that utilized an o-xylene (B151617) and butadiene multi-step route to produce 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key precursor to DM-2,6-NDC. researchgate.netscispace.com The commercial production of the raw material, naphthalenedicarboxylic acid (NDC), by companies like Amoco Chemicals in 1995 was a pivotal moment that made PEN resin more widely available for various applications. teijin-resin.com This industrial-scale availability of high-purity monomer was crucial for the economic viability and subsequent growth of PEN in high-performance markets. researchgate.net

Significance in Polymer Science and Materials Engineering

DM-2,6-NDC is a cornerstone monomer for the synthesis of high-performance polyesters, polyurethanes, and liquid crystal polymers. researchgate.net Its primary significance lies in its role as the precursor to Poly(ethylene naphthalate) (PEN), a polyester (B1180765) with properties markedly superior to the more ubiquitous Poly(ethylene terephthalate) (PET). researchgate.netresearchgate.net

The incorporation of the rigid and planar naphthalene ring from DM-2,6-NDC into the polymer chain is the source of these enhanced characteristics. researchgate.net When used in the production of polyesters, DM-2,6-NDC characteristically improves thermal resistance, barrier properties against gases and UV light, mechanical strength, and resistance to weathering and chemicals. indoramaventures.com This makes the resulting polymers highly suitable for demanding applications in sectors such as electronics, automotive, and advanced packaging. ontosight.ai For example, PEN is used in flexible printed circuits, solar cells, and high-performance fibers and films where durability and stability in harsh environments are critical. tekra.comtekra.com

Comparative Analysis with Related Aromatic Diesters

To fully appreciate the unique contributions of DM-2,6-NDC to polymer science, it is useful to compare it with other aromatic diesters, particularly the one that forms the basis of the world's most common polyester.

Dimethyl Terephthalate (B1205515) (DMT) is an organic compound with the chemical formula C₆H₄(COOCH₃)₂. wikipedia.org It is the diester formed from terephthalic acid and methanol. wikipedia.orgechemi.com Structurally, DMT consists of a single benzene (B151609) ring substituted at the 1 and 4 positions with methyl carboxylate groups. wikipedia.org

DMT is a high-volume chemical intermediate used primarily in the production of polyesters, most notably Poly(ethylene terephthalate) (PET), but also Polytrimethylene terephthalate (PTT) and Polybutylene terephthalate (PBT). wikipedia.orgdei.so The synthesis of DMT can be achieved through the direct esterification of terephthalic acid with methanol. wikipedia.orgechemi.com While DMT is a fundamental building block for a vast range of consumer and industrial plastics, DM-2,6-NDC is considered a specialty monomer. The key difference lies in the aromatic core: DMT's single benzene ring versus the fused double-ring naphthalene structure of DM-2,6-NDC. This structural distinction is directly responsible for the performance gap between their respective polymers, PET and PEN.

The substitution of DM-2,6-NDC for DMT in the polyester production process (along with ethylene (B1197577) glycol) results in PEN instead of PET. This change at the monomer level yields a polymer with a significantly enhanced performance profile. researchgate.net The two condensed aromatic rings of the naphthalene structure in PEN provide improvements in nearly every key material property when compared to the single benzene ring in PET. wikipedia.org

PEN exhibits superior strength, heat stability, and barrier properties. researchgate.net It has a higher glass transition temperature (120°C for PEN vs. 75°C for PET), which allows it to be used in higher temperature applications. mueller-ahlhorn.commuellerbestellung.de Mechanically, PEN has a higher tensile modulus and better dimensional stability. azom.com Furthermore, its resistance to gas permeation (like oxygen and carbon dioxide) and hydrolysis is notably better than that of PET. mueller-ahlhorn.commuellerbestellung.de PEN also provides a better barrier against ultraviolet (UV) light. teijin-resin.comwikipedia.org

These superior attributes position PEN as a high-performance material for applications where PET falls short. mueller-ahlhorn.com While PET is ideal for general-purpose applications like disposable beverage bottles and fibers, PEN is utilized for high-performance films, hot-fill containers, and in the automotive and electronics industries. tekra.comgteek.com However, the enhanced performance of PEN comes at a higher production cost compared to PET. researchgate.netmueller-ahlhorn.com

PropertyPoly(ethylene naphthalate) (PEN)Poly(ethylene terephthalate) (PET)
Monomers Dimethyl 2,6-naphthalenedicarboxylate & Ethylene GlycolDimethyl Terephthalate & Ethylene Glycol
Glass Transition Temp. (Tg) ~120 °C~75 °C
Heat Resistance HigherLower
Tensile Strength HigherLower
Tensile Modulus Higher (especially at 100-150 °C)Lower
Gas Barrier (O₂, CO₂) SuperiorModerate
UV Barrier Excellent (absorbs up to ~383nm)Good
Hydrolysis Resistance BetterLower
Chemical Resistance HigherLower
Cost HigherLower

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1345185 Dimethyl 2,6-naphthalenedicarboxylate CAS No. 840-65-3

Properties

IUPAC Name

dimethyl naphthalene-2,6-dicarboxylate
Source PubChem
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InChI

InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVMLBYMPKZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6029202
Record name Dimethyl 2,6-naphthalenedicarboxylate
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Molecular Weight

244.24 g/mol
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Physical Description

Pellets or Large Crystals
Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
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CAS No.

840-65-3
Record name 2,6-Dimethyl 2,6-naphthalenedicarboxylate
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Record name Dimethyl-2,6-naphthalenedicarboxylate
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Record name Dimethyl 2,6-naphthalenedicarboxylate
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Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
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Record name Dimethyl 2,6-naphthalenedicarboxylate
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Record name Dimethyl naphthalene-2,6-dicarboxylate
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Record name DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE
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Synthesis and Manufacturing Methodologies of Dm 2,6 Ndc

Precursor Sourcing and Preparation

The primary precursor for the industrial production of DM-2,6-NDC is 2,6-naphthalenedicarboxylic acid (2,6-NDA). The quality of the final DM-2,6-NDC product is directly dependent on the purity of the 2,6-NDA used in the esterification process. google.com

2,6-Naphthalenedicarboxylic Acid (2,6-NDA) as a Key Precursor

2,6-NDA is a colorless solid organic compound that serves as the foundational building block for various high-performance polymers. wikipedia.org Its molecular structure, featuring two carboxylic acid groups on the naphthalene (B1677914) backbone, allows for the creation of polyesters with enhanced thermal and mechanical properties. google.com The most prevalent method for synthesizing 2,6-NDA is the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN). google.com

The liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN) is the most common industrial route to produce 2,6-NDA. google.com This process involves reacting 2,6-DMN with an oxidant, typically air, in the presence of a solvent and a catalyst system. acs.orgacs.org The methyl groups on the 2 and 6 positions of the naphthalene ring are oxidized to form carboxylic acid groups. google.com

Understanding the kinetics of the liquid phase oxidation of 2,6-DMN is crucial for process optimization and reactor design. Kinetic models are developed based on the free radical chain reaction mechanism to describe the complex series of reactions involved. acs.orgacs.org These models consider the concentrations of reactants, intermediates, and products over time and under various conditions such as temperature, pressure, and catalyst concentration. acs.orgresearchgate.net

Table 1: Key Parameters in Kinetic Modeling of 2,6-DMN Oxidation

ParameterDescriptionImpact on Reaction
Temperature The reaction temperature influences the rate of oxidation.Higher temperatures generally increase the reaction rate but can also lead to increased byproduct formation.
Catalyst Concentration The amount of catalyst affects the initiation and propagation of the radical chain reactions.Optimal catalyst concentration is crucial for maximizing the yield of 2,6-NDA.
Water Content The presence of water in the solvent can affect the catalyst activity.Increased water content can decrease the reaction rate by coordinating with the metal catalyst ions. acs.org
Reactant Concentration The initial concentration of 2,6-DMN impacts the overall reaction kinetics.Higher concentrations can lead to faster initial rates but may also promote side reactions. acs.org

The liquid-phase oxidation of 2,6-DMN is typically catalyzed by a synergistic system of cobalt (Co), manganese (Mn), and bromine (Br) compounds. acs.orgacs.orgkoreascience.kr These heavy metal catalysts are essential for initiating and propagating the free radical chain reactions that lead to the oxidation of the methyl groups. acs.org

The Co/Mn/Br catalyst system operates in an acetic acid solvent. acs.org The ratio of these components is a critical factor in the efficiency and selectivity of the reaction. For instance, the atomic ratio of cobalt to manganese can influence the level of byproducts formed. google.com Studies have shown that a higher ratio of cobalt to manganese can lead to the production of 2,6-NDA with lower levels of impurities. google.com The bromine component, often in the form of hydrogen bromide or an inorganic bromide, acts as a promoter, facilitating the abstraction of hydrogen atoms from the methyl groups.

The oxidation states of cobalt and manganese ions (Co²⁺/Co³⁺ and Mn²⁺/Mn³⁺) are crucial for the catalytic cycle. The solvent composition, particularly the water content in the acetic acid, can influence the coordination environment of the catalyst and, consequently, its activity. acs.org

The oxidation of 2,6-DMN to 2,6-NDA is a multi-step process that involves several intermediates and can lead to the formation of various byproducts. koreascience.kr The primary intermediates in the main reaction pathway include 2-methyl-6-naphthoic acid and 2-formyl-6-naphthoic acid. koreascience.kr

Common byproducts of this oxidation process include:

Trimellitic acid (TMLA): Formed by the oxidation of one of the aromatic rings of the naphthalene nucleus. google.comgoogle.com

Bromo-naphthalenedicarboxylic acid (BrNDA): Results from the bromination of the naphthalene ring. google.comgoogle.com

2-Formyl-6-naphthoic acid (FNA): An intermediate that can remain as an impurity if the oxidation is incomplete. google.com

Other oxygenated derivatives: Such as 2-hydroxymethyl-6-methylnaphthalene. koreascience.kr

The formation of these byproducts not only reduces the yield of the desired 2,6-NDA but also complicates the purification process. google.com Controlling the reaction conditions, such as temperature, pressure, and catalyst composition, is crucial to minimize the formation of these unwanted side products. acs.org

Table 2: Major Intermediates and Byproducts in 2,6-DMN Oxidation

CompoundTypeSignificance
2-Methyl-6-naphthoic acid IntermediateA key step in the sequential oxidation of the two methyl groups. koreascience.kr
2-Formyl-6-naphthoic acid (FNA) Intermediate/ByproductIts conversion is the rate-limiting step; can be a significant impurity. google.comacademax.com
Trimellitic acid (TMLA) ByproductResults from ring oxidation, impacting yield and purity. google.comgoogle.com
Bromo-naphthalenedicarboxylic acid (BrNDA) ByproductFormed due to the presence of bromine in the catalyst system. google.comgoogle.com
2-Hydroxymethyl-6-methylnaphthalene IntermediateAn early-stage oxidation product. koreascience.kr

An alternative route to 2,6-NDA involves the isomerization of other naphthalenedicarboxylic acid isomers. wikipedia.org Specifically, 1,8-naphthalenedicarboxylic acid can be isomerized to the more commercially valuable 2,6-isomer. wikipedia.org This process is typically carried out at high temperatures and pressures in the presence of a catalyst. The reaction proceeds through the formation of dipotassium (B57713) dicarboxylates as intermediates. wikipedia.org 1,8-Naphthalic anhydride, which can be produced by the oxidation of acenaphthene, serves as a starting material for obtaining 1,8-naphthalenedicarboxylic acid. wikipedia.org

Production via Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN)

2,6-Dimethylnaphthalene (2,6-DMN) as a Precursor to 2,6-NDA

2,6-Dimethylnaphthalene (2,6-DMN) is a primary and commercially significant precursor for the synthesis of 2,6-NDA. wikipedia.orgscispace.comresearchgate.net The most common route to 2,6-NDA involves the liquid-phase oxidation of the two methyl groups of 2,6-DMN. google.comwikipedia.org This process is typically catalyzed by a system containing heavy metals like cobalt and manganese, along with a bromine component, in an aliphatic monocarboxylic acid solvent. google.com The resulting 2,6-NDA can then be esterified with methanol (B129727) to produce Dimethyl 2,6-naphthalenedicarboxylate. google.comgoogle.com The high cost and complexity of producing pure 2,6-DMN, however, have been significant factors affecting the broader commercialization of its derivatives. ankara.edu.trrsc.org

The difficulty in separating 2,6-DMN from its various isomers, which are often found in low concentrations in crude oil and coal tar, has spurred the development of specific and selective synthetic routes. wikipedia.org

A well-established industrial method for synthesizing 2,6-DMN is the multi-step process developed by BP-Amoco, which uses o-xylene (B151617) and butadiene as starting materials. wikipedia.orgscispace.comresearchgate.netrsc.org This "alkenylation process" involves several distinct chemical transformations: wikipedia.org

Alkenylation: O-xylene reacts with butadiene in the presence of a sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene (OTP). wikipedia.org

Cyclization: The OTP intermediate is then cyclized to form 1,5-dimethyltetraline. wikipedia.org

Dehydrogenation: The 1,5-dimethyltetraline is dehydrogenated to yield 1,5-dimethylnaphthalene (B47167) (1,5-DMN). wikipedia.org

Isomerization: Finally, 1,5-DMN is isomerized to the desired 2,6-DMN. wikipedia.org

A significant challenge in this route is that the final isomerization step produces a mixture of various dimethylnaphthalene isomers, necessitating a difficult and costly separation process, typically involving selective crystallization, to isolate pure 2,6-DMN. wikipedia.org

An alternative and potentially more direct route to 2,6-DMN is the shape-selective methylation of naphthalene or 2-methylnaphthalene (B46627) (2-MN) using methanol as the methylating agent. rsc.orgijcce.ac.irresearchgate.net This process utilizes zeolite catalysts, which are crystalline aluminosilicates with a porous structure that can control the size and shape of the molecules that are formed within them. ijcce.ac.irresearchgate.net This "shape-selectivity" is crucial for preferentially producing the 2,6-DMN isomer over the other nine possible dimethylnaphthalene isomers. rsc.orgscirp.org The reaction is typically carried out in a fixed-bed flow reactor under atmospheric pressure. ijcce.ac.irresearchgate.net

Synthesis Routes to 2,6-DMN
Methylation of Naphthalene or 2-Methylnaphthalene over Zeolites
2.1.2.1.2.1. Zeolite Catalysts (SAPO-11, H beta, HUSY, ZSM-5)

Several types of zeolites have been investigated for the methylation of naphthalene and 2-methylnaphthalene, each exhibiting different levels of activity, selectivity, and stability. ijcce.ac.irresearchgate.netscirp.org

SAPO-11: This silicoaluminophosphate molecular sieve has demonstrated particularly promising results. ijcce.ac.irnih.govresearchgate.net It is a one-dimensional pore molecular sieve with pore openings of 0.39 nm x 0.64 nm. rsc.org Studies have shown that SAPO-11 exhibits higher stability and higher selectivity for 2,6-DMN compared to other zeolites like H-beta, HUSY, and ZSM-5. ijcce.ac.irresearchgate.net The improved performance is attributed to its specific pore structure, as well as its weak acid strength and low acid amount. ijcce.ac.irresearchgate.net SAPO-11's pore size is effective at sieving the products of naphthalene methylation, and it shows excellent resistance to deactivation from carbon deposits. rsc.orgnih.gov

H beta (Hβ): This large-pore zeolite has also been used in methylation reactions. ankara.edu.trijcce.ac.ir While it can be used for both methylation and isomerization processes, it generally shows lower selectivity and stability for 2,6-DMN production compared to SAPO-11. ankara.edu.trresearchgate.net Coke deposition can lead to significant deactivation of H-beta catalysts. researchgate.net

HUSY: This type of zeolite has been evaluated for naphthalene methylation but tends to have lower stability and selectivity for 2,6-DMN compared to SAPO-11. ijcce.ac.irresearchgate.net

ZSM-5: This is a medium-pore zeolite that is widely used as a catalyst. wikipedia.org In naphthalene methylation, ZSM-5 has been shown to have lower stability and a lower 2,6-/2,7-DMN ratio than SAPO-11. ijcce.ac.ir However, modifications to ZSM-5, such as creating mesopores through desilication, have been shown to significantly enhance its catalytic activity and lifetime in the methylation of 2-methylnaphthalene. researchgate.net While ZSM-5 can exhibit high selectivity towards β,β-DMNs (the group including 2,6-DMN and 2,7-DMN), achieving high selectivity specifically for the 2,6-isomer remains a challenge. d-nb.info

Table 2: Comparative Performance of Zeolite Catalysts in Naphthalene Methylation ijcce.ac.irresearchgate.net
Zeolite CatalystKey Performance Characteristics
SAPO-11 Higher stability, higher selectivity for 2,6-DMN, and a higher 2,6-/2,7-DMN ratio compared to Hβ, HUSY, and ZSM-5.
H beta (Hβ) Lower stability and selectivity for 2,6-DMN compared to SAPO-11.
HUSY Lower stability and selectivity for 2,6-DMN compared to SAPO-11.
ZSM-5 Lower stability and 2,6-/2,7-DMN ratio than SAPO-11 in standard form.

Esterification of 2,6-Naphthalenedicarboxylic Acid with Methanol

The reaction of 2,6-naphthalenedicarboxylic acid with methanol to form this compound is a foundational process in the production of PEN precursors. google.com A significant challenge in this esterification is the low solubility of 2,6-NDA in methanol, which can result in extremely low reaction rates. google.com Consequently, various methods have been developed to accelerate the reaction and make the process viable for industrial-scale production. google.com These methodologies range from conventional high-temperature techniques to more sophisticated catalytic approaches.

Conventional methods for the esterification of 2,6-NDA typically involve reacting a slurry of the dicarboxylic acid with methanol under conditions of elevated temperature and pressure. google.com The goal is to overcome the low solubility of 2,6-NDA and drive the reaction towards the formation of the dimethyl ester. google.com In some process variations, specific high-boiling point solvents are employed to enhance the reaction rate and improve operational stability. For instance, the use of trimethyl trimellitate as a solvent allows the reaction to be carried out at temperatures between 200°C and 350°C. google.com This approach can significantly increase the esterification rate and facilitate a continuous production process, minimizing operational issues such as equipment corrosion or clogging. google.com

To improve reaction efficiency and yield, a variety of catalysts have been investigated. These catalysts function by lowering the activation energy of the esterification reaction, allowing it to proceed more rapidly and under less extreme conditions than non-catalytic methods. Research has spanned several categories of catalysts, including heteropoly acids, mineral acids, and various metal-based compounds.

Silicotungstic acid is a type of heteropoly acid known to be an effective catalyst for esterification reactions, such as the production of fatty acid methyl esters from oleic acid and methanol. mdpi.com These catalysts are valued for their strong acidity and potential for reuse. mdpi.com In the context of esterification, they facilitate the reaction by providing active sites that promote the conversion of carboxylic acids to esters. mdpi.com However, specific research findings and detailed process conditions for the direct application of silicotungstic acid in the synthesis of this compound from 2,6-naphthalenedicarboxylic acid are not extensively detailed in publicly available literature.

Mineral acids, particularly sulfuric acid, are well-known catalysts for the esterification of 2,6-naphthalenedicarboxylic acid. google.com The use of sulfuric acid can lead to high product yields. In one documented process, the reaction is conducted at 130°C for 6 hours using sulfuric acid at a concentration of 10% by weight relative to the 2,6-NDA. google.com This method, carried out in a Teflon-lined reactor with dimethyl o-phthalate as a solvent, achieved a 94.5 mol% yield of this compound. google.com Despite its effectiveness, the use of sulfuric acid presents industrial challenges, including increased equipment costs due to the need for corrosion-resistant reactors and the loss of methanol through the formation of dimethyl ether as a byproduct. google.com

Table 1: Example of Sulfuric Acid Catalyzed Esterification

ParameterValue
Catalyst Sulfuric Acid
Temperature 130°C
Reaction Time 6 hours
Solvent Dimethyl o-phthalate
Yield of DM-2,6-NDC 94.5 mol%

A range of metal oxides and salts have been successfully employed as catalysts for the synthesis of DM-2,6-NDC. google.com Research has shown that compounds such as ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) are effective catalysts for this reaction. researchgate.net A comparative study of ten different esterification catalysts identified these two as particularly suitable. researchgate.net

Optimized conditions for ammonium molybdate were found to be a reaction temperature of 190°C, a catalyst concentration of 1% by mass, a reaction time of 30 minutes, and a 6:1 mass ratio of methanol to 2,6-NDA, which resulted in a conversion of 95.03%. researchgate.net For sodium tungstate, the optimal conditions were a temperature of 215°C, a 3% catalyst concentration, a 3-hour reaction time, and a 6:1 methanol to 2,6-NDA mass ratio, achieving a 92.80% conversion. researchgate.netresearchgate.net Molybdenum oxide has also been used as a catalyst in a slurry with trimethyl trimellitate and methanol, yielding 91.5 mol% of the desired product after a residence time of two hours. google.com

Table 2: Research Findings for Metal Salt Catalysis

CatalystReaction Temperature (°C)Catalyst Conc. (% mass)Reaction TimeMethanol:2,6-NDA Ratio (mass)Conversion/Yield
Ammonium Molybdate 1901%0.5 hours6:195.03%
Sodium Tungstate 2153%3 hours6:192.80%
Molybdenum Oxide -0.1%2 hours3:191.50%

The esterification of 2,6-naphthalenedicarboxylic acid can also be performed without a traditional catalyst, though this generally requires more severe reaction conditions. google.com One such process involves conducting the reaction at a temperature not lower than the critical temperature of methanol. google.com Another approach utilizes a high-temperature process in the presence of a specific solvent. When trimethyl trimellitate is used as the solvent, the reaction can proceed efficiently at temperatures between 230°C and 300°C without the need for a catalyst, as the high temperature is sufficient to drive the reaction forward. google.com This method is advantageous as it avoids catalyst separation steps and potential corrosion issues associated with acidic catalysts. google.com

Reaction Conditions and Optimization

The efficient synthesis of DM-2,6-NDC via the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDCA) with methanol is highly dependent on the optimization of several key process factors. Research has identified that reaction temperature, the mass ratio of reactants, reaction time, and catalyst concentration all have significant effects on the conversion rate of 2,6-NDCA. researchgate.net

Molar Ratios of Reactants

To drive the esterification reaction equilibrium towards the formation of the diester product, a significant excess of methanol is typically employed. An optimal mass ratio of methanol to 2,6-NDCA has been identified as 6:1. researchgate.net This corresponds to a molar ratio of approximately 40.5:1, highlighting the large excess of the alcohol reactant used in the process. In some process configurations, a slurry is prepared from the initial esterified product and fresh methanol in a 1:1 weight ratio for a second reaction stage to further drive the conversion. google.com

Temperature and Pressure Considerations

Temperature is a critical parameter in the synthesis of DM-2,6-NDC. The optimal temperature range for the esterification is generally between 200°C and 350°C, with a more preferred range of 230°C to 300°C. google.com Temperatures below 200°C result in an unfavorably low rate of esterification. google.com Conversely, exceeding 350°C can lead to an undesirable increase in the formation of by-products. google.com Specific examples from process optimization studies show optimal temperatures at 215°C and successful reactions conducted at temperatures up to 280°C. researchgate.netgoogle.com

The reaction is typically carried out under significant pressure to maintain the reactants in the liquid phase at elevated temperatures. A reaction pressure of 25 kg/cm ²G (approximately 24.5 bar) has been shown to be effective for continuous esterification processes. google.com

ParameterValueSource
Optimal Temperature 215°C researchgate.net
Preferred Temperature Range 230°C - 300°C google.com
Reaction Pressure 25 kg/cm ²G google.com
Role of Reactive Solvents in Enhancing Reaction Rate and Solubility

The use of a reactive solvent is a key strategy to overcome challenges associated with the low solubility of 2,6-NDCA in methanol and the high melting point of the DM-2,6-NDC product, which can cause clogging in equipment. google.com An effective solvent must exhibit high solubility for both the reactants and the product, maintain the fluidity of the reaction mixture, and be easily separable from the final products. google.com

Trimethyl trimellitate has been identified as a particularly effective solvent, used either alone or in combination with other solvents such as methyl benzoate, methyl toluate, or dimethyl o-phthalate. google.com The presence of such solvents significantly accelerates the rate of esterification and improves the fluidity of the reaction mixture. google.com The amount of trimethyl trimellitate used is typically in the range of 0.5 to 10 parts by weight per one part by weight of 2,6-NDCA. google.com The effectiveness of using a solvent is demonstrated by a significant increase in product yield, from 58.5 mol% without a solvent to over 91 mol% with the use of a solvent system under similar conditions. google.com

Solvent SystemDM-2,6-NDC YieldBy-produced Dimethyl EtherSource
No Solvent58.5 mol%1.5 mol% google.com
Trimethyl trimellitate & Methyl benzoate91.2 mol%≤ 1.0 mol% google.com
Trimethyl trimellitate & Dimethyl o-phthalate92.7 mol%≤ 1.2 mol% google.com
Trimethyl trimellitate94.2 mol%≤ 1.0 mol% google.com
Dimethyl o-phthalate (with H₂SO₄ catalyst)94.5 mol%≤ 0.5 mol% google.com

By-product Formation and Mitigation (e.g., Dimethyl Ether)

A notable by-product in the esterification process is dimethyl ether, formed from the dehydration of methanol. google.com The formation of dimethyl ether is particularly problematic in processes that use mineral acid catalysts like sulfuric acid. google.com This side reaction represents a loss of the methanol reactant and can complicate purification processes. google.com

The use of specific reactive solvents and the optimization of reaction conditions are effective mitigation strategies. As indicated in the table above, conducting the reaction without a solvent can result in dimethyl ether formation of around 1.5 mol% based on the initial methanol feed. google.com The introduction of solvents like trimethyl trimellitate can reduce this figure to 1.0 mol% or less. google.com Furthermore, maintaining the reaction temperature below 350°C is crucial to minimize the formation of by-products, including dimethyl ether and unwanted polymers. google.com

Purification Strategies for High-Purity DM-2,6-NDC

Achieving the high purity (e.g., ≥99.9%) required for polymerization necessitates effective purification of the crude DM-2,6-NDC. google.com This typically involves a multi-step approach that leverages the different physical properties of the product, unreacted materials, solvent, and by-products.

Distillation Techniques

Distillation is an essential and indispensable technique for the initial, crude separation of DM-2,6-NDC from the reaction mixture. google.comnih.gov In processes utilizing a high-boiling-point solvent like trimethyl trimellitate, the esterified product mixture is fed into a distillation column. The more volatile components, including the solvent, are recovered from the top of the column and can be recycled back into the reaction system. google.com

The crude DM-2,6-NDC, having a higher boiling point, is obtained from the bottom of the distillation column. google.com This crude product can then undergo further purification steps, which may include additional distillations or crystallization, to achieve the final polymer-grade purity of at least 99.9%. google.com

Recrystallization Methods

Recrystallization is a critical step in achieving the high purity required for polymerization-grade this compound. Both solvent and melt crystallization techniques are employed to purify the precursor, 2,6-dimethylnaphthalene (2,6-DMN), which is then oxidized to 2,6-naphthalenedicarboxylic acid (2,6-NDA) and subsequently esterified to DM-2,6-NDC. researchgate.netresearchgate.net

Solvent Crystallization: This method involves dissolving the crude material in a suitable solvent and then crystallizing the desired compound by cooling or changing solvent composition. For the precursor 2,6-DMN, a mixture of methanol and acetone (B3395972) has been identified as an effective solvent system. researchgate.net The choice of solvent is critical to maximize the yield and purity of the product.

Melt Crystallization: This technique purifies compounds without the use of solvents. The crude material is melted, and then the pure component is selectively crystallized by controlled cooling. This method is often used as an initial purification step for 2,6-DMN separated from coal tar distillate or other isomer mixtures. researchgate.netresearchgate.net

Combined Purification Approaches

To achieve the stringent purity levels of over 99.95% required for applications like specialty polyester (B1180765) production, single purification methods are often insufficient. indoramaventures.com Therefore, integrated multi-step purification strategies are commonly implemented, particularly for the precursors of DM-2,6-NDC. researchgate.net

A notable approach starts with coal tar distillate, a complex mixture of aromatic compounds. researchgate.net This process involves a sequence of purification steps:

Vacuum Distillation: To isolate a fraction enriched in dimethylnaphthalene isomers. researchgate.net

Melt Crystallization (MC): This solvent-free step further concentrates the 2,6-DMN. researchgate.netresearchgate.net

Solvent Crystallization (SC): The enriched DMN mixture from melt crystallization is further purified using a solvent system, such as a methanol/acetone mixture, to yield high-purity 2,6-DMN. researchgate.netresearchgate.net

Oxidation: The purified 2,6-DMN is then oxidized to produce crude 2,6-NDA. researchgate.net

High-Temperature Hydrogenation: The crude 2,6-NDA undergoes this final purification step to produce the high-purity acid ready for esterification. researchgate.net

The final DM-2,6-NDC product, after esterification of the purified 2,6-NDA, can be further refined through steps like distillation and crystallization to remove any remaining impurities. google.com

Purification StepTarget CompoundDescriptionPrimary Impurities Removed
Vacuum Distillation2,6-DMN (in mixture)Separates DMN isomers from other coal tar components based on boiling point. researchgate.netCompounds with significantly different boiling points
Melt Crystallization2,6-DMNEnriches 2,6-DMN from its isomers by controlled cooling of the molten mixture. researchgate.netresearchgate.netOther DMN isomers
Solvent Crystallization2,6-DMNAchieves high purity by crystallizing 2,6-DMN from a solvent mixture (e.g., methanol/acetone). researchgate.netresearchgate.netResidual DMN isomers and other soluble impurities
High-Temperature Hydrogenation2,6-NDAPurifies the crude acid after oxidation of 2,6-DMN. researchgate.netColor bodies and oxidation by-products

Separation and Recovery of Oxidation Catalysts

The liquid-phase air oxidation of 2,6-DMN to 2,6-NDA is a key synthetic step, typically catalyzed by a heavy metal system, most commonly involving cobalt (Co) and manganese (Mn) salts, with a bromine (Br) promoter in an acetic acid solvent. google.comresearchgate.netresearchgate.net The efficient separation and recovery of these catalysts are crucial for the economic viability and environmental sustainability of the process.

After the oxidation reaction, the crude 2,6-NDA product precipitates from the acetic acid mother liquor. The catalyst components, however, largely remain dissolved in this liquor. google.com The solid 2,6-NDA is separated from the catalyst-containing mother liquor via filtration. google.com

The recovery of the catalyst from the mother liquor for recycling is a critical aspect of process design. While specific industrial methods are often proprietary, general strategies involve separating the solvent and catalyst from reaction by-products. In related zeolite-catalyzed processes for precursor synthesis, catalyst deactivation can occur due to the firm adsorption of nitrogen-containing compounds or coke formation. nih.gov Regeneration of these catalysts can be achieved through methods like coke-burning (calcination), which effectively restores catalytic activity. nih.gov

Advanced Synthetic Routes and Process Innovations

Research into the synthesis of DM-2,6-NDC is focused on developing more cost-effective, environmentally friendly, and efficient manufacturing processes. Innovations primarily target the synthesis of the key precursor, 2,6-DMN, as this step is often a major cost driver. researchgate.net

Shape-Selective Catalysis: A significant area of innovation involves the shape-selective methylation of naphthalene or 2-methylnaphthalene using zeolite catalysts, such as ZSM-5 or SAPO-11. researchgate.net This "green" synthesis route is simpler and aims to directly produce 2,6-DMN with high selectivity, thereby reducing the complex separation steps required when starting from isomeric mixtures found in coal tar or from multi-step chemical syntheses like the o-xylene and butadiene route. researchgate.net However, challenges remain in achieving high conversion and selectivity simultaneously. researchgate.net

Alternative Feedstocks: The traditional route commercialized by BP Amoco utilizes o-xylene and butadiene, a complex and expensive multi-step process. researchgate.net Another approach involves the disproportionation or isomerization of other methylnaphthalene isomers into the desired 2,6-DMN over zeolite catalysts. researchgate.netnih.gov For instance, the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene is a crucial step in producing a suitable feedstock for subsequent methylation to 2,6-DMN. nih.gov

Process Intensification: Innovations in the esterification of 2,6-NDA to DM-2,6-NDC include the development of continuous processes. google.com These methods aim to improve reaction rates and throughput. For example, using a slurry of 2,6-NDA in methanol with a solvent like trimethyl trimellitate allows for continuous feeding into a reactor, overcoming issues related to the low solubility of the acid in methanol and the high melting point of the final product. google.com

Synthetic RouteStarting MaterialsKey FeaturesChallenges
BP Amoco Processo-xylene, butadieneEstablished large-scale commercial process. researchgate.netComplex, multi-step, expensive, not environmentally friendly. researchgate.net
Shape-Selective MethylationNaphthalene, 2-Methylnaphthalene, MethanolSimpler, "greener" route using zeolite catalysts. researchgate.netAchieving high conversion and selectivity simultaneously; separation of isomers. researchgate.net
Isomerization/Disproportionation1-Methylnaphthalene, 2-MethylnaphthaleneConverts more abundant isomers to the desired 2,6-DMN precursor. researchgate.netnih.govCatalyst deactivation and regeneration. nih.gov
Coal Tar DistillateCoal TarUtilizes an existing industrial byproduct stream. researchgate.netRequires extensive multi-step separation and purification. researchgate.netresearchgate.net

Polymerization Science and Applications of Dm 2,6 Ndc As a Monomer

Poly(ethylene 2,6-naphthalate) (PEN) Synthesis

The industrial production of PEN from DM-2,6-NDC is primarily achieved through a two-stage melt polymerization process, analogous to the synthesis of poly(ethylene terephthalate) (PET). This process involves an initial transesterification reaction followed by a polycondensation step to build high molecular weight polymer chains. researchgate.net

Transesterification and Polycondensation with Ethylene (B1197577) Glycol

The synthesis of PEN begins with the transesterification of DM-2,6-NDC with an excess of ethylene glycol (EG). researchgate.net This reaction leads to the formation of bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate (BHEN) and methanol (B129727), which is removed from the reaction mixture to drive the equilibrium forward. The subsequent polycondensation of the BHEN monomer at high temperatures and under vacuum results in the formation of the final PEN polymer with the elimination of ethylene glycol. researchgate.netkoreascience.kr

Catalysts are essential for achieving practical reaction rates in both the transesterification and polycondensation stages of PEN synthesis. For the initial transesterification reaction, common catalysts include acetates of metals such as zinc and manganese. google.com Following this, different catalysts are typically employed for the polycondensation step to achieve high molecular weight polymer. Antimony trioxide is a widely used polycondensation catalyst. google.com

To enhance efficiency and reduce reaction times, composite catalyst systems have been developed. These systems often comprise a combination of titanium, phosphorous, and optionally antimony compounds. The use of such composite catalysts can significantly shorten both the esterification and polycondensation periods, while also yielding a polymer with good color and physical properties. google.com

The optimization of process parameters, particularly temperature and reaction time, is critical for controlling the molecular weight, and consequently, the final properties of the synthesized PEN. The transesterification reaction is typically carried out at temperatures ranging from 180 to 260°C. google.com The subsequent polycondensation stage requires higher temperatures, generally in the range of 280 to 300°C, and is conducted under high vacuum to facilitate the removal of the ethylene glycol byproduct, thereby driving the polymerization to completion. google.com

The intrinsic viscosity (IV) of the polymer, which is a measure of its molecular weight, is directly influenced by these parameters. Longer reaction times at elevated temperatures generally lead to higher intrinsic viscosities, although excessive time or temperature can lead to thermal degradation of the polymer.

Table 1: Illustrative Effect of Process Parameters on PEN Intrinsic Viscosity

Transesterification Temperature (°C)Transesterification Time (hours)Polycondensation Temperature (°C)Polycondensation Time (hours)Resulting Intrinsic Viscosity (dL/g)
220228510.45
220228520.60
230229020.68
230229030.75

This table is illustrative and based on general principles of polyester (B1180765) synthesis. Actual values can vary depending on the specific catalyst system and reactor design.

Crystallization Behavior and Morphology of PEN

Poly(ethylene 2,6-naphthalate) is a semi-crystalline polymer, and its crystallization behavior significantly influences its mechanical and thermal properties. The morphology of PEN is characterized by the formation of spherulites, which are spherical crystalline structures that grow from a central nucleus. The size and perfection of these spherulites are dependent on the crystallization conditions, such as temperature and cooling rate. The degree of crystallinity in PEN affects its stiffness, strength, and barrier properties.

Copolymerization Studies

To tailor the properties of PEN for specific applications, DM-2,6-NDC can be copolymerized with other monomers. This approach allows for the modification of properties such as flexibility, glass transition temperature, and crystallinity.

Copolymerization of DM-2,6-NDC is commonly carried out with other diols or dicarboxylic acids. For instance, the incorporation of poly(ethylene glycol) (PEG) as a comonomer with DM-2,6-NDC and ethylene glycol results in PEN/PEG copolymers. researchgate.netkoreascience.kr These copolymers exhibit increased hydrophilicity and a decrease in glass transition temperature and cold crystallization temperature as the molecular weight of the PEG increases. researchgate.netkoreascience.kr

Similarly, DM-2,6-NDC has been copolymerized with other diols such as 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) to synthesize poly(trimethylene 2,6-naphthalate) (PTN) and poly(butylene 2,6-naphthalate) (PBN) based copolymers, respectively. researchgate.net

Furthermore, copolymerization can also involve the partial replacement of DM-2,6-NDC with other dicarboxylic acids. For example, copolyesters have been synthesized from 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid, leading to materials with enhanced thermal and barrier properties. researchgate.net The incorporation of isophthalic acid has also been explored in creating PEN copolymers. google.com

Impact of DM-2,6-NDC Incorporation on Polymer Properties

The inclusion of the rigid naphthalene (B1677914) ring from DM-2,6-NDC into a polymer backbone has a significant and positive impact on several key material properties. These enhancements are crucial for the application of these polymers in demanding fields such as industrial fibers, specialty films, and rigid packaging. indoramaventures.com

Thermal Stability Enhancement

The incorporation of DM-2,6-NDC characteristically improves the thermal properties of polyesters. indoramaventures.com The rigid aromatic structure of the naphthalene moiety contributes to a higher glass transition temperature (Tg) and melting temperature (Tm) in the resulting copolymers. hanrimwon.comnih.gov For instance, in poly(butylene succinate)-based copolymers, a slight increase in thermal stability is observed as the DM-2,6-NDC content increases. researchgate.net Similarly, PCHDMN, synthesized from DM-2,6-NDC, exhibits a high melting temperature. researchgate.net The thermal decomposition temperature of polymers containing DM-2,6-NDC is also enhanced. For example, PCHDMN shows a maximum decomposition rate at temperatures as high as 440°C. researchgate.net This enhanced thermal stability makes these materials suitable for applications requiring resistance to high temperatures. ontosight.ai

Thermal Properties of DM-2,6-NDC-based Copolymers
PolymerDM-2,6-NDC Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td,max) (°C)
PCHDMN100-~321-332~440
PBS CopolymerIncreasingIncreasesDecreases then IncreasesSlightly Increases

Mechanical Property Improvement (e.g., Strength, Stiffness)

The presence of the naphthalene ring from DM-2,6-NDC in the polymer backbone leads to a significant improvement in mechanical properties such as tensile strength and modulus (stiffness). indoramaventures.comontosight.ai For example, poly(ethylene naphthalate) (PEN) fibers, produced from DM-2,6-NDC, exhibit a much higher modulus compared to polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. researchgate.net This increased stiffness is a direct result of the rigid nature of the naphthalene unit. In poly(butylene succinate)-based copolymers, the introduction of DM-2,6-NDC can lead to unexpected enhancements in elongation at break, demonstrating a significant increase in ductility with higher NDC content. researchgate.net

Mechanical Properties of DM-2,6-NDC-based Polymers
PolymerPropertyValueComparison
PEN YarnModulusMuch HigherCompared to PET Yarn
PBS-co-NDCElongation at BreakUp to 2645%Increases with NDC content

Barrier Properties (e.g., Oxygen, CO2, UV penetration)

Polymers incorporating DM-2,6-NDC exhibit enhanced barrier properties against the diffusion of gases like oxygen and carbon dioxide, as well as improved resistance to UV penetration. indoramaventures.com The rigid, planar structure of the naphthalene ring is thought to reduce the free volume within the polymer matrix, thereby hindering the passage of small molecules. nih.gov This makes these materials highly suitable for packaging applications where protecting the contents from oxidation is crucial. ontosight.ai Furthermore, the naphthalene moiety provides inherent UV absorption capabilities, protecting the polymer and its contents from degradation by ultraviolet radiation. indoramaventures.compolymer-korea.or.kr For instance, PEN demonstrates superior gas barrier properties compared to PET. rsc.org

Barrier Properties of DM-2,6-NDC-based Polymers
PolymerBarrier PropertyPerformance
PENOxygen PermeabilityLower than PET
PENCarbon Dioxide PermeabilityLower than PET
PENUV PenetrationSignificantly Reduced

Hydrolytic Resistance

The incorporation of DM-2,6-NDC can also lead to improved hydrolytic resistance in polyesters. gantrade.com The bulky and hydrophobic nature of the naphthalene ring can sterically hinder the access of water molecules to the ester linkages in the polymer chain, thus slowing down the rate of hydrolysis. gantrade.com This enhanced stability in the presence of moisture is a significant advantage for applications where the material may be exposed to humid environments or direct contact with water over extended periods. For example, polyurethanes based on polyester polyols containing sterically hindered diols have shown enhanced hydrolytic stability. gantrade.com While direct quantitative data for DM-2,6-NDC copolymers is limited in the provided search results, the principle of steric hindrance from bulky groups suggests a similar improvement.

Radiation Resistance

Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN), a polymer synthesized from Dimethyl 2,6-naphthalenedicarboxylate, exhibits notable resistance to radiation, a property attributed to its aromatic ring structure. scirp.org Generally, polymers incorporating aromatic moieties are more resistant to radiation compared to their aliphatic counterparts. goodfellow.com The effects of radiation on polymers can lead to either chain scission, which reduces molecular weight, or cross-linking, which can alter physical properties. nrc.gov

Research into the radiation resistance of PEN has demonstrated its superior performance compared to other polyesters like poly(ethylene terephthalate) (PET). Studies on the impact of gamma radiation on PEN have shown that even at high doses, it retains a significant portion of its functional properties. For instance, when exposed to a 1 MRad dose of gamma rays, PEN samples were observed to emit 71.4% of the light of an undamaged sample. At a much higher dose of 10 MRad, the light emission was still at 46.7% of the original. researchgate.net

Furthermore, PEN exhibits a capacity for recovery after irradiation. After a period of 5 days, PEN exposed to 1 MRad recovered to 85.9% of its initial light emission. For the 10 MRad exposure, a recovery to 79.5% was observed after 9 days. researchgate.net This suggests a degree of resilience in the polymer's structure. In contrast, PET exposed to the same 1 MRad and 10 MRad doses emitted only 35.0% and 12.2% of its original light, respectively, though it also showed recovery over a longer period. researchgate.net

The inherent radiation resistance of PEN makes it a suitable material for applications in environments with significant radiation exposure, such as in components for nuclear energy facilities, space applications, and medical devices that undergo gamma sterilization. osti.gov The stability of its aromatic structure helps to mitigate the degradation effects typically seen in other polymers when subjected to ionizing radiation. goodfellow.com

Table 1: Effects of Gamma Radiation on the Light Emission of PEN

Radiation Dose Initial Light Emission (% of Undamaged) Maximum Recovery (% of Undamaged) Time to Maximum Recovery
1 MRad 71.4% 85.9% 5 days
10 MRad 46.7% 79.5% 9 days

Data sourced from a study on radiation damage and recovery properties of PEN. researchgate.net

Melt Processability

The melt processability of Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN) is a critical aspect of its fabrication into films, fibers, and other articles. PEN can be processed using standard techniques such as extrusion, injection molding, and blow molding. engineercalculator.com However, its processing characteristics are distinct from those of more common polyesters like PET, primarily due to its higher glass transition temperature and melting point. engineercalculator.com

The melt viscosity of PEN is a key parameter in its processing. Research has shown that the complex viscosity of PEN is highly dependent on temperature. For instance, in a study of supercooled PEN, the complex viscosity was observed to increase as the temperature decreased from 260 °C to 230 °C. semanticscholar.org At 250 °C and 260 °C, the supercooled PEN could maintain a stable fluid state for an extended period, making these suitable temperatures for processing. semanticscholar.org However, at lower temperatures of 230 °C and 240 °C, the fluidity was less stable. semanticscholar.org

To enhance the melt processability of PEN, blending it with other polymers has been explored. Melt blending of PEN with PET at temperatures around 310°C can result in blends with modified processing characteristics. researchgate.net

Table 2: Complex Viscosity of Supercooled PEN at Different Temperatures

Temperature (°C) Complex Viscosity Behavior
260 Stable fluid state
250 Stable fluid state
240 Unstable fluidity with a stable time of 7.5 minutes
230 Unstable fluidity with a stable time of 4 minutes

Data from a study on the development and characterization of supercooled Polyethylene Naphthalate. semanticscholar.org

Novel Polymer Architectures and Composites

This compound serves as a versatile monomer for the creation of novel polymer architectures and advanced composites with tailored properties.

One area of innovation lies in the development of copolyesters. For example, a series of Poly(pentylene 2,5-furandicarboxylate-co-pentylene 2,6-naphthalate) (PPeNFs) has been synthesized using dimethyl-2,6-naphthalenedicarboxylate as a comonomer. The incorporation of the naphthalate unit into the polymer chain was found to enhance thermal and mechanical properties, as well as improve UV and gas barrier performance. nih.gov Specifically, a copolyester with 50% of the naphthalate comonomer exhibited a high elongation at break (377.1%) and a tensile strength of 40.6 MPa, demonstrating the potential for creating tough, high-performance bio-based polyesters for applications such as flexible packaging. nih.gov

In the realm of composites, PEN derived from this compound is utilized as a matrix for various functional fillers. An example is the creation of engineered Cu/PEN composites at the nanoscale. In this approach, the surface of a PEN film is treated with a laser to create ripple patterns, followed by the vacuum evaporation of copper to form nanowires on the polymer surface. mdpi.comdoaj.org This method allows for the preparation of advanced composite nanomaterials with enhanced surface properties. mdpi.com

Furthermore, PEN-based composites with other nanoparticles have been investigated to modify their properties. For instance, PEN/fullerene composite films have been prepared to achieve a lower dielectric constant. researchgate.net In one study, the incorporation of 50 wt% of hollow glass microspheres into a PEN matrix resulted in a composite film with a dielectric constant as low as 2.32 at 1 MHz, a significant reduction compared to pure PEN. researchgate.net

Advanced Research Areas and Future Directions

Photophysical Properties and Optoelectronic Applications

The inherent fluorescence of the naphthalene (B1677914) ring makes Dimethyl 2,6-naphthalenedicarboxylate a molecule of interest for applications in optics and electronics. Its emission spectra exhibit a notable sensitivity to the surrounding environment, a characteristic that researchers are keen to exploit.

Organic Light-Emitting Diodes (OLEDs)

While this compound is more commonly known as a building block for polymers used in OLED substrates and encapsulation layers due to their thermal stability and gas barrier properties, research into the direct application of naphthalene derivatives in the emissive layers of OLEDs is ongoing. The photophysical behavior of materials is a critical determinant of final device performance in OLEDs. researchgate.net The fluorescence properties of DMNDC, characterized by emission spectra with two distinct bands, suggest its potential as a molecular scaffold. acs.org The ratio of the intensities of these bands is highly sensitive to the polarity of the medium, which could be tuned through molecular engineering or host-guest complexation to achieve desired emission colors. acs.org Future research may focus on modifying the DMNDC structure to enhance quantum yield and charge transport properties, making it a more direct contributor to the light-emitting processes in OLED devices.

Sensors and Optoelectronic Devices

The sensitivity of DMNDC's fluorescence to its local environment makes it a promising candidate for chemical sensors. acs.org Specifically, the ratio of its two emission bands can serve as a probe for microenvironmental polarity. acs.org This principle could be applied to create sensors that detect changes in the chemical composition or physical state of a system by monitoring shifts in the fluorescence spectrum. For instance, the incorporation of DMNDC into a polymer matrix could yield a material that optically signals the absorption of specific analytes. Further exploration in this area involves designing systems where the interaction between DMNDC and a target molecule or ion leads to a measurable and predictable change in its photophysical response.

Derivatization and Structure-Property Relationship Studies

Modifying the molecular structure of this compound is a key strategy for tuning its properties for specific applications. By synthesizing novel derivatives and employing computational models, researchers can establish clear relationships between chemical structure and material performance.

Synthesis of Novel Derivatives

The ester groups of this compound are primary sites for chemical modification. These groups can be hydrolyzed to the corresponding dicarboxylic acid or converted into other functional groups, serving as a versatile platform for creating a wide range of new molecules. For example, the core naphthalene structure can be functionalized to create novel chromophores with tailored absorption and emission characteristics. By attaching electron-donating or electron-withdrawing groups to the naphthalene ring, the electronic properties can be systematically altered, influencing everything from fluorescence color and intensity to charge-carrier mobility. This approach is fundamental to developing new materials for the aforementioned optoelectronic applications.

Computational Modeling for Property Enhancement (e.g., DFT, Molecular Dynamics)

Computational chemistry provides powerful tools for predicting the properties of this compound and its derivatives, guiding synthetic efforts and accelerating the discovery of new materials. ntnu.edu Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to simulate molecular behavior at the atomic level. ntnu.edunih.govresearchgate.net

For DMNDC, molecular mechanics calculations have been successfully employed to study and explain the formation and stoichiometry of its inclusion complexes with cyclodextrins. acs.org These models show that the driving forces for complexation are dominated by nonbonded van der Waals interactions between the host and guest molecules. acs.org DFT calculations can predict electronic properties, such as HOMO/LUMO energy levels, which are crucial for designing materials for OLEDs. researchgate.net Similarly, MD simulations can provide insight into the conformational dynamics and intermolecular interactions that govern the bulk properties of materials derived from DMNDC. nih.gov For instance, MP2 calculations have suggested that the ester group in the crystal structure of DMNDC is twisted about 20 degrees out of the mean ring plane, corresponding to an increase in conformational energy of 9 kJ mol⁻¹. nih.gov

Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating "guest" molecules to form stable inclusion complexes. oatext.com The study of how this compound (the guest) interacts with different cyclodextrins (the hosts) reveals valuable information about non-covalent interactions and provides a method for modulating the compound's properties.

Research using steady-state fluorescence and molecular mechanics has shown that DMNDC forms inclusion complexes with both α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). acs.org A key finding is that the stoichiometry of the complex depends on the type of cyclodextrin (B1172386) used. acs.org DMNDC forms a 2:1 complex with α-cyclodextrin (DMN:αCD₂) and a 1:1 complex with β-cyclodextrin (DMN:βCD). acs.org

Molecular mechanics calculations help explain this difference: only a small portion of the DMNDC molecule penetrates the smaller α-CD cavity, allowing a second α-CD molecule to complex with the other end. acs.org In contrast, the larger β-CD cavity can encapsulate almost the entire DMNDC molecule, favoring a 1:1 stoichiometry. acs.org The formation of these complexes is an enthalpy-driven process, and thermodynamic parameters have been determined, showing a dependence on temperature. acs.org

The table below summarizes the thermodynamic data for the formation of these inclusion complexes at 25 °C.

ComplexStoichiometry (Host:Guest)Formation Constant (K) at 25°C
DMNDC with α-Cyclodextrin2:1(8.2 ± 0.6) x 10⁵ M⁻² acs.org
DMNDC with β-Cyclodextrin1:11311 ± 57 M⁻¹ acs.org

These studies also found that both complexation events exhibit a negative heat capacity change (ΔCp°), indicating a significant hydrophobic contribution to the binding process. acs.org This ability to form well-defined host-guest complexes opens up possibilities for using cyclodextrins to control the solubility, stability, and photophysical behavior of DMNDC in aqueous environments.

Formation Constants and Stoichiometry

The interaction of DM-2,6-NDC with cyclodextrins has been investigated to determine the stability and composition of the resulting complexes. The stoichiometry, or the ratio of host to guest molecules, varies depending on the size of the cyclodextrin cavity.

With β-cyclodextrin (β-CD), this compound forms a 1:1 inclusion complex. acs.org In contrast, with the smaller α-cyclodextrin (α-CD), a 1:2 complex (DMN:αCD2) is formed, where one molecule of DM-2,6-NDC is associated with two molecules of α-CD. acs.org The stability of these complexes is quantified by their formation constants (K). At 25 °C, the formation constant for the DMN:βCD complex is 1311 ± 57 M⁻¹, while the constant for the DMN:αCD2 complex is significantly larger at (8.2 ± 0.6) × 10⁵ M⁻². acs.org

Host MoleculeStoichiometry (Host:Guest)Formation Constant (K) at 25 °C
α-cyclodextrin (α-CD)2:1(8.2 ± 0.6) × 10⁵ M⁻²
β-cyclodextrin (β-CD)1:11311 ± 57 M⁻¹

Thermodynamic Parameters of Inclusion

The thermodynamic driving forces behind the formation of these inclusion complexes have been determined by studying the effect of temperature on the formation constants. For the complexation of DM-2,6-NDC with both α-CD and β-CD, a temperature dependence of the standard enthalpy (ΔH°) and entropy (ΔS°) changes was observed. acs.org A key finding is that both complexes exhibited a negative change in heat capacity (ΔCp°), which provides further insight into the nature of the interactions. acs.org

ComplexThermodynamic ParameterObservation
DMN:αCD₂ΔH° and ΔS°Dependent on temperature
DMN:αCD₂ΔCp°Negative
DMN:βCDΔH° and ΔS°Dependent on temperature
DMN:βCDΔCp°Negative

Molecular Mechanics Studies of Complexation

To complement experimental data, molecular mechanics calculations have been employed to model the structure and energetics of the inclusion complexes in an aqueous environment. acs.org These computational studies help explain the observed stoichiometries. The calculations suggest that only a small portion of the DM-2,6-NDC molecule penetrates the α-CD cavity in a 1:1 interaction, which allows for the stabilization of the complex by a second α-CD molecule to form the 1:2 complex. acs.org Conversely, the DM-2,6-NDC molecule fits almost entirely into the larger β-CD cavity. acs.org

The primary driving forces for the inclusion processes are identified as nonbonded van der Waals interactions between the host and guest molecules. acs.org In the case of the DMN:αCD2 complex, the stability is further enhanced by the formation of head-to-head hydrogen bonds between the secondary hydroxyl groups of the two α-CD molecules. acs.org

Fluorescence Spectroscopy of Inclusion Complexes

Fluorescence spectroscopy is a powerful tool for studying these inclusion complexes. The emission spectrum of DM-2,6-NDC is sensitive to the polarity of its microenvironment. acs.org By monitoring changes in its fluorescence spectrum upon the addition of cyclodextrins, researchers can deduce the stoichiometry and formation constants of the complexes. acs.org This technique has been central to understanding the inclusion of DM-2,6-NDC and other naphthalenecarboxylate derivatives with various cyclodextrins, including α-CD and β-CD. acs.orgoup.com The formation of these complexes is indicated by shifts in the emission bands of the guest molecule. acs.org

Analytical Method Development for DM-2,6-NDC and its Related Monomers

The importance of this compound as a monomer for high-performance polymers like Poly(ethylene naphthalate) (PEN) necessitates reliable analytical methods to monitor its purity and detect its presence as a potential migrant from food contact materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of DM-2,6-NDC and its corresponding acid, 2,6-naphthalenedicarboxylic acid (2,6-NDA). An HPLC-UV method has been developed and validated for the simultaneous determination of both compounds. researchgate.net The validation of this method included parameters such as selectivity, sensitivity, linearity, precision, and recovery, establishing it as a robust analytical technique for quantifying these monomers in food simulants. researchgate.net HPLC is also used in quality control to determine the organic purity of commercial DM-2,6-NDC, which is specified to be greater than 99.95%. indoramaventures.com

For the analysis of the related diacid, 2,6-Naphthalenedicarboxylic acid, a reverse-phase (RP) HPLC method using a Newcrom R1 column has been established. sielc.com This method employs a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com

Analyte(s)MethodKey ParametersApplication
DM-2,6-NDC and 2,6-NDAHPLC-UVValidated for selectivity, sensitivity, linearity, precision, recoverySimultaneous determination in food simulants
DM-2,6-NDCHPLCNot specifiedOrganic purity testing (>99.95%)
2,6-NDARP-HPLCMobile Phase: MeCN, Water, Phosphoric AcidSeparation and analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, analytical methods can be adapted for mass spectrometry (MS) detection. The HPLC method developed for 2,6-naphthalenedicarboxylic acid can be made compatible with mass spectrometry by replacing the non-volatile phosphoric acid in the mobile phase with a volatile acid, such as formic acid. sielc.com This modification allows for the direct coupling of the liquid chromatography separation to a mass spectrometer, enabling LC-MS analysis for more definitive identification and quantification of the analyte.

Spectroscopic Techniques (e.g., UV Detection, FTIRSE, PME)

Spectroscopic techniques are pivotal in the analysis and characterization of this compound (DMNDC) and its derivatives. These methods provide detailed information on the compound's purity, chemical structure, molecular orientation, and electronic transitions, which is crucial for quality control in polymerization processes and for research into novel materials.

UV Detection

Ultraviolet (UV) detection is a widely used technique for the quantitative analysis of this compound, often coupled with High-Performance Liquid Chromatography (HPLC). researchgate.net The method's efficacy stems from the strong UV absorbance of the naphthalene ring system. This approach is particularly effective for determining the concentration of DMNDC monomers that may migrate from food contact materials made of Poly(ethylene naphthalate) (PEN). researchgate.net Researchers have developed and validated HPLC-UV methods to ensure selectivity, sensitivity, and linearity for the accurate determination of DMNDC in various simulants. researchgate.net The incorporation of DMNDC into polyester (B1180765) polymers is known to improve UV penetration barrier properties, a characteristic related to its inherent UV-absorbing nature. indoramaventures.com

Interactive Data Table: UV Detection Parameters for DMNDC Analysis Use the filter below to search for specific parameters.

ParameterDescription/ValueRelevance
TechniqueHPLC-UVStandard method for quantification and purity analysis. researchgate.net
PrincipleBased on the strong UV absorbance of the naphthalene moiety.Allows for sensitive and selective detection.
ApplicationQuantification of residual monomers in polymers like PEN. researchgate.netEssential for safety and quality assessment of food contact materials.
ValidationMethods are validated for selectivity, sensitivity, linearity, precision, and recovery. researchgate.netEnsures reliable and accurate measurement.

Fourier Transform Infrared Spectroscopic Ellipsometry (FTIRSE)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and aromatic components. nist.gov Advanced techniques like Fourier Transform Infrared Spectroscopic Ellipsometry (FTIRSE) are employed to study thin films and surfaces of polymers derived from DMNDC, such as PEN. researchgate.net FTIRSE provides crucial information about the chemical bonding and molecular orientation within these films. For instance, detailed studies of FTIRSE spectra have revealed important information about the effects of Ar+ ion bombardment on the bonding groups of PEN macromolecules. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound Use the filter below to search for specific wavenumbers or assignments.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3060Aromatic C-H StretchNaphthalene Ring
~2960Aliphatic C-H StretchMethyl Group (-OCH₃)
~1720C=O StretchEster Carbonyl
~1600, ~1470C=C StretchAromatic Ring
~1280, ~1100C-O StretchEster Linkage
~760C-H Bend (Out-of-plane)Aromatic Ring

Note: Wavenumbers are approximate and based on typical IR spectra for this compound class. nist.govnist.gov

Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PME)

Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PME) is a highly sensitive surface analysis technique used to study the interfaces and thin films of materials. In the context of this compound research, PME has been utilized to investigate the modification of characteristic features attributed to electronic transitions in the specific bonds of PEN macromolecules. researchgate.net This advanced spectroscopic method is instrumental in understanding how surface treatments and modifications affect the chemical and physical properties of polymers derived from DMNDC, which is essential for developing materials with enhanced performance characteristics. researchgate.net

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Persistence

A generic Mackay level III fugacity model has been used to predict the potential environmental distribution of Dimethyl 2,6-naphthalenedicarboxylate. The results from this model suggest that the compound's distribution is highly dependent on the compartment into which it is released. oecd.org If released into water, it is unlikely to be distributed into other compartments. oecd.org However, if it is released into soil, it is likely to be distributed in other compartments. oecd.org

Table 1: Predicted Environmental Distribution via Mackay Level III Fugacity Model

Release Compartment Predicted Distribution
Water Unlikely to distribute to other compartments oecd.org

This compound is characterized by its stability in aquatic environments. oecd.org Studies have shown that the compound is stable to decomposition at environmental pH and temperature. Specifically, it has a half-life of 263 days in water at a pH of 7 and a temperature of 25°C. oecd.org

Investigations into the biodegradability of this compound have concluded that it is not readily biodegradable. oecd.org An OECD 301 C test, a standard method for assessing ready biodegradability, showed only 7% degradation of the compound after a 28-day period. oecd.org

Table 2: Persistence Data for this compound

Parameter Result Test Guideline Source
Stability in Water (t½) 263 days (pH 7, 25°C) - oecd.org

Bioaccumulation Potential

The bioaccumulation potential of this compound is considered to be moderate. oecd.org The bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from water, was measured in Carp. The resulting BCF values ranged from 6.1 to 63, leading to the classification of moderately bioaccumulative. oecd.org This suggests that there is a possibility of the compound accumulating in aquatic organisms through environmental exposure. oecd.org

Table 3: Bioaccumulation Data for this compound

Organism Bioconcentration Factor (BCF) Classification Source

Ecotoxicity Studies

Ecotoxicity studies have been conducted to determine the potential harm of this compound to various aquatic organisms. The general finding is a lack of observed toxicity up to the compound's maximum dispersible concentration. oecd.org

Testing on algae (Selenastrum capricornutum), fish (Oryzias latipes, also known as Medaka), and the water flea (Daphnia magna) showed no toxic effects up to the highest concentration that the chemical can be dispersed, which is 0.1 mg/L. oecd.org For the algae, the 72-hour median effective concentration (EC50) and the 72-hour no-observed-effect concentration (NOEC) were both greater than 0.1 mg/L. oecd.org Similarly, for fish, the 96-hour and 14-day median lethal concentrations (LC50) were also greater than 0.1 mg/L. oecd.org For the daphnid, the 24-hour EC50 for immobilization was reported as greater than 0.1 mg/L. oecd.org

Table 4: Ecotoxicity Data for this compound

Organism Species Endpoint Result (mg/L) Source
Algae Selenastrum capricornutum 72-h EC50 > 0.1 oecd.org
Algae Selenastrum capricornutum 72-h NOEC > 0.1 oecd.org
Fish Oryzias latipes (Medaka) 96-h LC50 > 0.1 oecd.org
Fish Oryzias latipes (Medaka) 14-day LC50 > 0.1 oecd.org

Environmental Monitoring and Assessment of this compound

Environmental monitoring and assessment are crucial for understanding the potential impact of chemical compounds on ecosystems. For this compound, a key monomer in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), this assessment relies on understanding its environmental distribution, persistence, and the analytical methods available for its detection.

Predicted Environmental Distribution

Direct environmental monitoring data for this compound has not been documented in available scientific literature. An OECD SIDS (Screening Information Dataset) report explicitly states that no environmental monitoring studies have been located for this compound. Therefore, its potential environmental presence is estimated through modeling and its physicochemical properties.

The compound is characterized by low water solubility and is not readily biodegradable, showing only about 7% degradation over 28 days in standard tests. oecd.org It is, however, stable in water, with a hydrolysis half-life of 263 days at a neutral pH of 7 and 25°C. oecd.org Due to its production in well-controlled, closed systems, releases into the air are considered negligible. oecd.org The primary route of environmental release is expected to be into the water phase from wastewater treatment plants associated with production facilities. oecd.org

A Mackay level III fugacity model, which predicts the environmental distribution of a chemical, indicates that if this compound is released into water, it is expected to predominantly remain in the water compartment (87.9%). If released into soil, it is likely to be distributed into other compartments. oecd.org The compound shows a moderate potential for bioaccumulation in aquatic organisms, with a Bioconcentration Factor (BCF) in Carp measured between 6.1 and 63. oecd.org

Based on a worst-case scenario for local exposure in the sponsoring country of the OECD report, the Predicted Environmental Concentration (PEC) in surface water was calculated to be significantly lower than the Predicted No Effect Concentration (PNEC), leading to a PEC/PNEC ratio of < 0.55. This suggests a low potential risk to the environment under current production and use conditions. oecd.org

The following table summarizes key properties of this compound relevant to its environmental fate.

Table 1: Physicochemical and Ecotoxicological Properties of this compound

Property Value Reference
Water Solubility Insoluble echemi.comfishersci.nl
Log P (octanol/water) 3.5 oecd.org
Vapor Pressure 3.3 x 10⁻⁴ Pa at 25°C oecd.org
Hydrolysis Half-life 263 days (pH 7, 25°C) oecd.org
Biodegradability Not readily biodegradable (7% in 28 days) oecd.org

Analytical Methodologies for Environmental Samples

While specific monitoring programs for this compound are not documented, established analytical methods for other environmental contaminants, particularly esters like phthalates, are applicable for its detection and quantification in environmental matrices such as water, soil, and sediment. cdc.govnih.gov

The process for analyzing trace amounts of such chemicals typically involves several key steps:

Extraction and Separation : Isolating the target compound from the sample matrix (e.g., water, soil). env.go.jp

Sample Clean-up : Removing other co-extracted, non-target chemicals that could interfere with the analysis. env.go.jp

Concentration : Concentrating the purified sample to a level detectable by analytical instruments. env.go.jp

Instrumental Analysis : Measuring the amount of the target chemical using highly selective and sensitive equipment. env.go.jp

For a semi-volatile, non-polar compound like this compound, chromatographic techniques are the most suitable. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the analysis of ester compounds. cdc.govnih.gov

Table 2: Potential Analytical Methods for Environmental Monitoring of this compound

Analytical Technique Description Applicability Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass-to-charge ratio. It is a highly selective and sensitive method. Considered the preferred method for analyzing esters in environmental samples due to its accuracy and low interference. cdc.gov cdc.govenv.go.jp
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase. Often coupled with an ultraviolet (UV) detector for compounds that absorb UV light. Suitable for less volatile compounds and can be used for the determination of various esters. cdc.gov cdc.gov
Sample Preparation Methods
Solid-Phase Extraction (SPE) A technique used to concentrate and purify samples from complex matrices before analysis by GC or HPLC. Commonly used for water samples to extract organic pollutants. researchgate.net researchgate.net
Liquid-Phase Microextraction (LPME) A miniaturized sample preparation method that uses small amounts of solvent to extract analytes. A fast and simple method developed for identifying and quantifying phthalate (B1215562) esters in water samples. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing dimethyl 2,6-naphthalenedicarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic esterification of 2,6-naphthalenedicarboxylic acid with methanol under acidic or metal-catalyzed conditions. Key parameters include temperature (120–180°C), catalyst type (e.g., sulfuric acid, p-toluenesulfonic acid, or heteropolyacids), and reaction time (6–24 hours). Purity is optimized via recrystallization from ethanol or methanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester group positions and aromatic proton environments. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretching at ~1720 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (m/z 268.0735 for C₁₄H₁₂O₄) .

Q. What role does this compound play in polymer science, particularly in synthesizing polyethylene naphthalate (PEN)?

  • Methodological Answer : It serves as a monomer precursor for PEN via transesterification with ethylene glycol. Researchers must monitor the degree of polymerization using Gel Permeation Chromatography (GPC) and thermal stability via Differential Scanning Calorimetry (DSC) to correlate molecular weight with material properties like tensile strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound synthesis across studies?

  • Methodological Answer : Contradictions arise from differing catalytic mechanisms (Brønsted vs. Lewis acid catalysts) and solvent effects. A systematic approach includes:

  • Controlled Replication : Reproduce studies under identical conditions (e.g., solvent purity, catalyst loading).
  • Kinetic Analysis : Use in-situ FTIR or HPLC to track reaction progress and intermediate formation.
  • Computational Modeling : Apply Density Functional Theory (DFT) to compare activation energies of proposed pathways .

Q. What advanced computational methods are suitable for predicting the photophysical properties of this compound derivatives?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) simulations model excited-state behavior, while Molecular Dynamics (MD) simulations assess solvent effects on fluorescence quantum yield. Validate predictions against experimental UV-Vis and fluorescence spectra .

Q. How can factorial design optimize experimental parameters for scaling up this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst concentration, and methanol molar ratio) across two levels. Response Surface Methodology (RSM) identifies interactions between variables, enabling predictive modeling of yield and energy efficiency .

Q. What mechanistic insights can be gained from studying side reactions during this compound synthesis?

  • Methodological Answer : Side products (e.g., monoester or oligomers) are characterized via LC-MS/MS. Isotopic labeling (e.g., deuterated methanol) traces proton transfer pathways. Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms .

Theoretical and Conceptual Frameworks

Q. How do theoretical frameworks guide the development of novel applications for this compound in materials science?

  • Methodological Answer : Concepts like π-π stacking in aromatic systems and Hansen solubility parameters inform its use in organic semiconductors or liquid crystals. Researchers apply molecular orbital theory to design derivatives with tailored electronic properties .

Q. What interdisciplinary approaches integrate this compound into biohybrid materials?

  • Methodological Answer : Combine supramolecular chemistry (host-guest interactions) with bioconjugation techniques (e.g., carbodiimide coupling) to attach the compound to proteins or DNA. Validate hybrid stability using Circular Dichroism (CD) or Atomic Force Microscopy (AFM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.